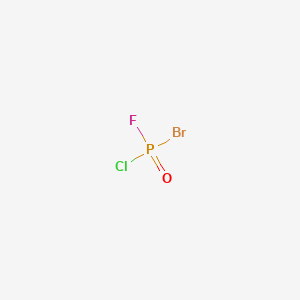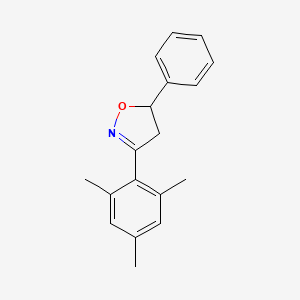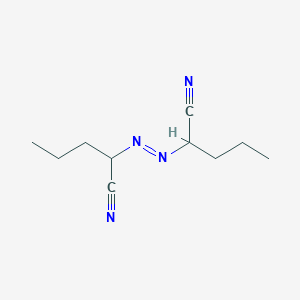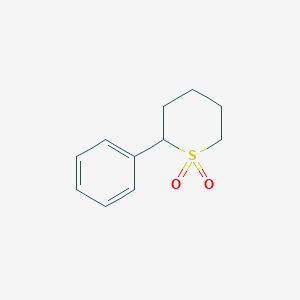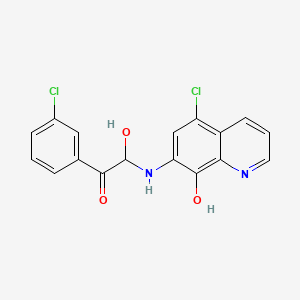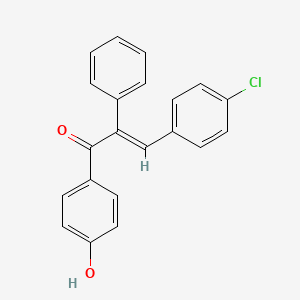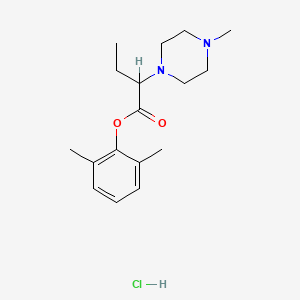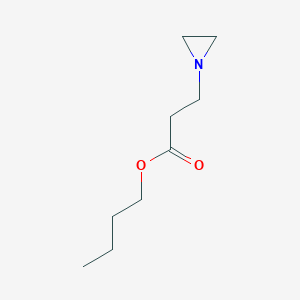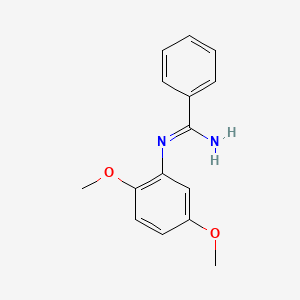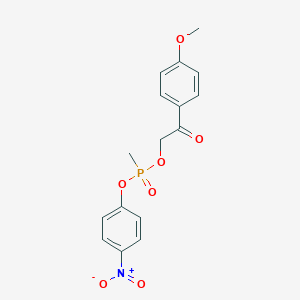
2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a trichloromethyl group and a methylphenyl group attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with trichloroacetic acid derivatives. One common method includes the reaction of 3-methylbenzohydrazide with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted oxadiazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(3-Methylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(3-Methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- 2-(3-Methylphenyl)-5-(bromomethyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole exhibits unique reactivity due to the presence of the trichloromethyl group. This group imparts significant electronegativity, influencing the compound’s chemical behavior and biological activity. The trichloromethyl group also enhances the compound’s stability and resistance to degradation, making it more suitable for certain applications.
Propiedades
Número CAS |
27389-45-3 |
|---|---|
Fórmula molecular |
C10H7Cl3N2O |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7Cl3N2O/c1-6-3-2-4-7(5-6)8-14-15-9(16-8)10(11,12)13/h2-5H,1H3 |
Clave InChI |
LIYHUEBDAJJNIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


